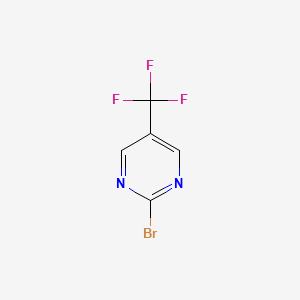

2-Bromo-5-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

2-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fifth position of the pyrimidine ring. This compound is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide .

Wirkmechanismus

Target of Action

It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent .

Mode of Action

It is known to participate in palladium-catalyzed α-arylation reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .

Biochemical Pathways

It is known to participate in palladium-catalyzed α-arylation reactions, which could potentially affect various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrimidine. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It should be used only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is known to interact with several enzymes and proteins, facilitating reactions such as palladium-catalyzed α-arylation of a Reformatsky reagent . The compound’s interaction with these biomolecules is primarily through covalent bonding, which enhances the reactivity and stability of the resulting products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the respiratory system by targeting specific proteins and enzymes involved in cellular respiration . This modulation can lead to changes in cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can alter the enzyme’s conformation and activity, resulting in changes in gene expression and cellular function . The compound’s ability to form stable covalent bonds with target molecules is a key factor in its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including respiratory distress and cellular damage . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes . Understanding the subcellular distribution is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often employ automated systems to handle the reagents and monitor the reaction progress.

Analyse Chemischer Reaktionen

2-Bromo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.

Suzuki-Miyaura Coupling: This compound can be used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(trifluoromethyl)pyrimidine has several applications in scientific research:

Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

2-Iodo-5-(trifluoromethyl)pyrimidine: The presence of an iodine atom can significantly alter the compound’s reactivity, making it suitable for different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Bromo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of bromine and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 232.98 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it suitable for various applications in medicinal chemistry and agricultural science.

Synthesis methods for this compound typically involve halogenation reactions where pyrimidine derivatives are treated with brominating agents in the presence of trifluoromethylating reagents. The specific reaction conditions can vary based on the desired yield and purity of the final product.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that compounds derived from this pyrimidine showed varying degrees of inhibition against cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). The inhibition rates ranged from 40% to over 64% at concentrations around 5 µg/mL, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | PC3 | 64.20 | |

| This compound | Hela | 48.25 | |

| Doxorubicin | PC3 | >80 |

Antifungal Activity

The antifungal activity of this compound has also been investigated. In vitro tests demonstrated that it exhibits potent antifungal effects against various fungal pathogens, including Botrytis cinerea and Phomopsis sp. The inhibition rates were reported to be above 80%, with some derivatives achieving complete inhibition at certain concentrations .

Table 2: Antifungal Activity Against Key Fungal Pathogens

| Compound | Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | Botrytis cinerea | >80 | |

| This compound | Phomopsis sp. | >90 | |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 |

Insecticidal Activity

Insecticidal properties have also been attributed to derivatives of this compound, with studies indicating effective mortality rates against pests such as Spodoptera frugiperda. The insecticidal assays revealed that certain derivatives exhibited comparable efficacy to established insecticides like chlorantraniliprole .

Case Studies and Research Findings

- Anticancer Studies : A series of compounds based on the structure of this compound were synthesized and tested for their anticancer activities against multiple cell lines. The results indicated a promising potential for these compounds as effective anticancer agents, particularly in targeting prostate cancer cells .

- Antifungal Efficacy : A comprehensive study assessed the antifungal activity of several pyrimidine derivatives, including this compound, against common plant pathogens. The findings highlighted its effectiveness in inhibiting fungal growth, suggesting its potential application in agricultural fungicides .

- Insecticidal Properties : Research evaluating the insecticidal effects of this compound showed significant mortality rates in treated pest populations, indicating its potential use as an eco-friendly pesticide alternative .

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-09-9 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.